3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-Allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various functional groups at specific positions on the quinazoline ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological properties of quinazoline derivatives have been studied extensively. This compound, in particular, has shown potential in biological assays, indicating its possible use in drug discovery.
Medicine: Quinazoline derivatives are known for their pharmacological activities. This compound has been investigated for its antiproliferative and anticancer properties, making it a candidate for further research in medicinal chemistry.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Quinoxaline derivatives: These compounds share a similar structure but differ in the arrangement of atoms.
Thioxopyrimidines: These compounds contain a sulfur atom in their structure, similar to the thioxo group in the quinazoline derivative.
Uniqueness: 3-Allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its specific substitution pattern and the presence of the allyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-oxo-3-prop-2-enyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-8-22-17(24)14-6-5-13(9-15(14)21-18(22)25)16(23)20-11-12-4-3-7-19-10-12/h2-7,9-10H,1,8,11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWUTJWWNZIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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